1-[6-(Difluoromethyl)pyrimidin-4-yl]azetidin-3-ol
Overview
Description
Scientific Research Applications
Synthesis and Potential Applications
Antimicrobial and Antitubercular Activities : A series of azetidinone analogues were synthesized and examined for their antimicrobial activity against bacterial and fungal strains, as well as in vitro antituberculosis activity against Mycobacterium tuberculosis. These studies indicate the potential of azetidinone derivatives in designing antibacterial and antituberculosis compounds (M. Chandrashekaraiah et al., 2014) Journal of Chemistry.
Anticancer Agents : The synthesis of new pyrimidine-based thiazolidinones and azetidinones demonstrated antimicrobial and antitubercular properties, suggesting these compounds might also have potential applications as anticancer agents (R. Patel et al., 2006) ChemInform.
Inhibitors of Cellular Processes : Compounds structurally related to the query have been studied for their ability to inhibit key cellular processes. For example, meriolins, which are 3-(pyrimidin-4-yl)-7-azaindoles, displayed potent inhibitory activities toward cyclin-dependent kinases (CDKs) and showed promising antiproliferative and proapoptotic effects in cell cultures. This suggests a potential application in treating diseases involving abnormal CDK regulation, such as cancers and neurodegenerative disorders (A. Echalier et al., 2008) Journal of Medicinal Chemistry.
Antioxidant Activity : Novel 1H-3-Indolyl derivatives were designed and synthesized, pairing pyrimidine with other heterocycles to investigate their antioxidant activities. These compounds were evaluated against 2,2′-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), indicating their potential as high-efficiency antioxidants (M. A. Aziz et al., 2021) International Journal of Molecular Sciences.
Mechanism of Action
Target of Action
The compound seems to be related to acaricides, which are pesticides that kill members of the arachnid subclass Acari, which includes ticks and mites
Pharmacokinetics
It is mentioned that fluoroalkyl sulfur groups such as trifluoroethyl sulfur (-scf3), difluoromethyl sulfur (-scf2h), and trifluoroethyl sulfur (cf3ch2s-) can greatly improve the lipophilic pharmacokinetic properties of drug molecules .
Properties
IUPAC Name |
1-[6-(difluoromethyl)pyrimidin-4-yl]azetidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N3O/c9-8(10)6-1-7(12-4-11-6)13-2-5(14)3-13/h1,4-5,8,14H,2-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIBIEJDLXABIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)C(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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